4-methyl-2-phenyl-1H-pyrrole
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Overview
Description
4-methyl-2-phenyl-1H-pyrrole is a chemical compound with the CAS Number: 20055-04-3 . It has a molecular weight of 157.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8,12H,1H3 . This indicates the arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrrole compounds are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 142-144°C . Other physical and chemical properties include a density of 1.053 g/cm^3, a flash point of 123.549 °C, and a boiling point of 300.088 °C at 760 mmHg .Scientific Research Applications
1. Electronic and Structural Properties
4-Methyl-2-phenyl-1H-pyrrole derivatives exhibit significant electron delocalization and interesting electrochemical properties, as explored in studies like the electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles. These compounds display remarkable electrochemical reversibility and notable reduction potentials, highlighting their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
2. Antimycobacterial Agents
Derivatives of this compound, such as 1,5-diphenylpyrrole derivatives, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives showed significant antimycobacterial activity, better than certain established drugs, indicating their potential in therapeutic applications (Biava et al., 2008).
3. Corrosion Inhibitors
Studies on 1H-pyrrole-2,5-dione derivatives, including this compound, have demonstrated their effectiveness as corrosion inhibitors for materials like carbon steel in acidic environments. These inhibitors exhibit strong adsorption on metal surfaces and show mixed-type inhibition properties (Zarrouk et al., 2015).
4. Electrochemical Biosensors
This compound derivatives have been utilized in the development of electrochemical biosensors. For example, copolymers of pyrrole and ferrocenecarboxylate-modified pyrrole have been employed for fabricating mediator-less electrochemical biosensors with enhanced electron shuttling capabilities (Palomera et al., 2011).
5. Anticancer Research
The pyrrole unit, including this compound, is a crucial scaffold in the development of histone deacetylase inhibitors for anticancer research. These inhibitors have shown promising activity against various cancer cell lines, suggesting their potential in cancer treatment strategies (Singh, Patel, & Rajak, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives, which include 4-methyl-2-phenyl-1h-pyrrole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It’s known that pyrrole derivatives have diverse biological activities and affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that pyrrole derivatives possess various biological activities, indicating that they have significant molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
4-methyl-2-phenyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAAMAHGPLMCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20055-04-3 |
Source
|
Record name | 4-methyl-2-phenyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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